![molecular formula C18H19N3OS B459560 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile CAS No. 385392-87-0](/img/structure/B459560.png)
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structural framework, which includes a pyrano-thieno-pyridine core fused with a spiro-cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane typically involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with 2-aryl-1,1-dicyanoethylenes or an aromatic aldehyde/ketone (such as cyclohexanone) and malononitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. The use of catalysts and solvents can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-cyano-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable chemical reactivity and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno-pyrimidine core and are known for their diverse pharmacological properties.
Uniqueness
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane stands out due to its spiro-cyclohexane ring, which imparts unique steric and electronic properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
385392-87-0 |
|---|---|
Formule moléculaire |
C18H19N3OS |
Poids moléculaire |
325.4g/mol |
Nom IUPAC |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C18H19N3OS/c1-10-8-11(2)21-17-13(10)14-15(23-17)18(6-4-3-5-7-18)12(9-19)16(20)22-14/h8H,3-7,20H2,1-2H3 |
Clé InChI |
YNLXYQBTTCFNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2,6-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459479.png)
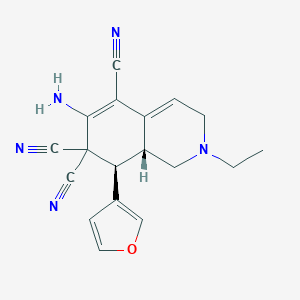
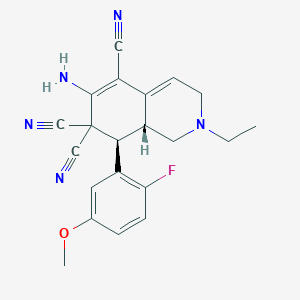

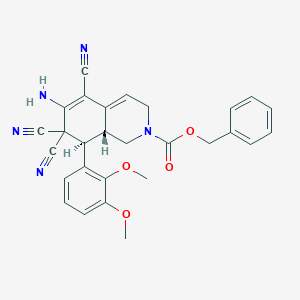

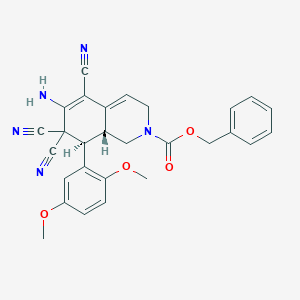
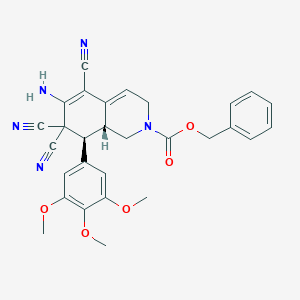
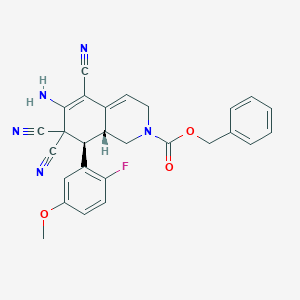
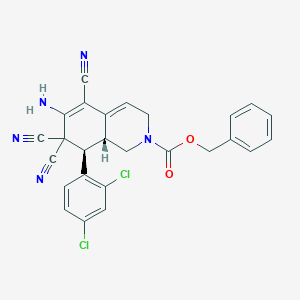
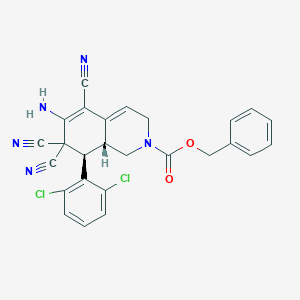
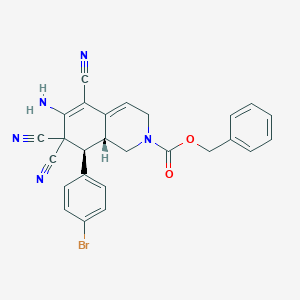
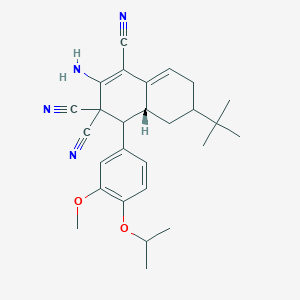
![6-Amino-4-(4-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459500.png)
